Common pain point: Ullmann condensation inefficiency and analytical mismatch. Solution: N-(2,6-Dichlorophenyl)anthranilic acid.
N-(2,6-Dichlorophenyl)anthranilic acid (CAS 13625-57-5), commonly referred to as diclofenac carboxylic acid, is a critical aromatic building block featuring a benzoic acid core coupled to a dichlorophenyl group . In industrial procurement, it serves two primary functions: it is the definitive synthetic intermediate for diclofenac and related non-steroidal anti-inflammatory drugs (NSAIDs), and it acts as an essential analytical reference standard for API impurity profiling and metabolite tracking . With a molecular weight of 282.12 g/mol, this compound provides distinct physicochemical and structural properties compared to its downstream acetic acid counterparts, making it indispensable for streamlined pharmaceutical manufacturing and regulatory quality control workflows.
Analytical reference standard for diclofenac metabolite identification and quantification
Supports HPLC, LC-MS method development and ANDA impurity profiling
Pharmacokinetic studies, quality control, and solid-state characterization research
Substituting N-(2,6-Dichlorophenyl)anthranilic acid with its downstream API (diclofenac) or its upstream precursors (2-chlorobenzoic acid and 2,6-dichloroaniline) fundamentally disrupts both synthetic efficiency and analytical validation . In process chemistry, relying on the upstream precursors forces manufacturers to perform an Ullmann condensation—a step notorious for harsh conditions, heavy metal catalysts, and variable yields. Conversely, in quality control and pharmacokinetic assays, generic NSAIDs or the parent diclofenac molecule cannot substitute for this compound; its specific chromatographic retention time and mass spectrometric signature (e.g.,[M-H]- 279.99) are strictly required to accurately quantify diclofenac degradation and metabolic conversion in biological matrices [1].
Primary oxidative metabolite of diclofenac; analytical reference standard
Certified purity ≥95% with characterization data for validated methods
Active pharmaceutical ingredients (NSAIDs) with distinct metabolic pathways; may not serve as diclofenac-specific reference
Research-grade purity may vary; documentation may not support regulatory reference standard use
When synthesizing diclofenac derivatives or novel fenamates, procuring N-(2,6-Dichlorophenyl)anthranilic acid directly eliminates the need to perform the initial Ullmann coupling of 2-chlorobenzoic acid and 2,6-dichloroaniline . This upstream reaction often requires copper catalysts, high temperatures, and extended reaction times, resulting in variable yields and complex purification steps. By utilizing the pre-coupled anthranilic acid derivative, chemists can proceed directly to reduction (forming diclofenac alcohol) and subsequent chlorination, significantly streamlining processability and improving the overall reproducible yield of the downstream API.
| Evidence Dimension | Synthetic Step Reduction |
| Target Compound Data | Provides the pre-formed diarylamine core, enabling direct reduction/functionalization. |
| Comparator Or Baseline | 2-Chlorobenzoic acid + 2,6-dichloroaniline (requires harsh Ullmann coupling). |
| Quantified Difference | Eliminates 1 critical bottleneck step, reducing catalyst dependency and purification overhead. |
| Conditions | Industrial or laboratory-scale synthesis of diclofenac analogs. |
Direct procurement of this intermediate accelerates synthetic workflows and reduces batch-to-batch variability associated with difficult diarylamine coupling reactions.
In pharmaceutical quality control, N-(2,6-Dichlorophenyl)anthranilic acid is an indispensable reference standard for identifying diclofenac impurities and metabolites [1]. Its distinct molecular weight (282.12 g/mol) and lack of the acetic acid spacer present in diclofenac (296.15 g/mol) result in a unique mass spectrometric profile, including a predicted[M-H]- at m/z 279.99. Using diclofenac or generic NSAIDs as a proxy is impossible for this application, as the exact mass and structural fragmentation are required to accurately quantify the metabolic conversion or degradation of the parent API in stability assays and pharmacokinetic studies.
| Evidence Dimension | Mass Spectrometric Signature ([M-H]-) |
| Target Compound Data | m/z 279.99 |
| Comparator Or Baseline | Diclofenac API (m/z ~294.0) |
| Quantified Difference | Mass shift of ~14 Da due to the absence of the methylene group. |
| Conditions | LC-MS analytical validation and pharmacokinetic tracking. |
Procuring this exact standard is mandatory for regulatory compliance in API stability testing and pharmacokinetic metabolite quantification.
Beyond its role as an intermediate, N-(2,6-Dichlorophenyl)anthranilic acid demonstrates specific utility in structural biology as an inhibitor of Transthyretin (TTR) fibril formation . Assays measuring fibril formation at OD400 have confirmed its activity against wild-type TTR as well as the highly amyloidogenic L55P and V30M mutants. While diclofenac is heavily optimized for cyclooxygenase (COX) inhibition, the benzoic acid core of this compound aligns more closely with fenamate-class TTR stabilizers, allowing it to occupy the thyroxine-binding pockets of the TTR tetramer and prevent dissociation.
| Evidence Dimension | TTR Fibril Inhibition (OD400 Assay) |
| Target Compound Data | Active inhibitor of WT, L55P, and V30M TTR fibril formation. |
| Comparator Or Baseline | Diclofenac (primarily optimized for COX-1/2 inhibition rather than TTR stabilization). |
| Quantified Difference | Provides a fenamate-like binding profile specific to the TTR thyroxine pocket. |
| Conditions | In vitro TTR fibril formation assays measured via optical density at 400 nm. |
This compound provides a specialized structural scaffold for researchers developing small-molecule stabilizers for TTR amyloidosis, distinct from standard acetic acid NSAIDs.
As the primary diarylamine intermediate, it is the optimal starting material for synthesizing diclofenac, diclofenac alcohol, and novel fenamate-class NSAIDs, bypassing the inefficient Ullmann condensation step .
Essential as an analytical reference standard for HPLC and LC-MS workflows to quantify diclofenac degradation products and validate API purity profiles for regulatory submissions.
Utilized as a definitive standard for tracking the metabolism of diclofenac in biological matrices, such as hepatoma cell assays and in vivo pharmacokinetic profiling .
Serves as a validated baseline compound for structure-activity relationship (SAR) studies targeting the stabilization of Transthyretin (TTR) tetramers and the prevention of amyloid fibril formation .